7-Diethylamino-4-methylcoumarin

描述

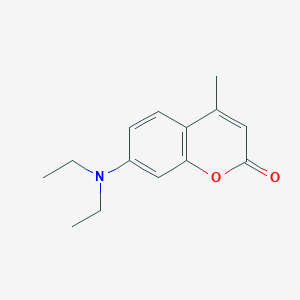

7-Diethylamino-4-methylcoumarin (DMC), a benzopyrone derivative (C₁₄H₁₇NO₂, molecular weight: 231.29), is a colorless crystalline compound with exceptional photophysical properties . It exhibits high fluorescence quantum yield (~0.8 in visible light), excellent photostability, and a large Stokes shift (~100 nm), minimizing self-absorption losses . DMC is soluble in organic solvents like toluene, methanol, and chloroform, distinguishing it from traditional scintillator additives with poor solubility .

DMC’s applications span radiation detection, biomedical imaging, and materials science. As a secondary solute in liquid scintillators, it converts high-energy radiation (e.g., neutrons, gamma rays) into detectable light, achieving a figure of merit (FOM) of 1.42 in pulse shape discrimination, outperforming commercial BC501A . Additionally, DMC serves as a laser dye (460 nm emission), a temperature sensor in metal-organic frameworks, and a photosensitizer in 3D printing resins .

准备方法

Traditional Synthesis via Acid-Catalyzed Condensation

The most widely documented method for synthesizing 7-diethylamino-4-methylcoumarin involves a condensation reaction between m-diethylaminophenol and methyl acetoacetate, catalyzed by Lewis acids such as zinc chloride (ZnCl₂) and stannous chloride (SnCl₂). This approach, detailed in the patent CN101712810A, proceeds through three stages: condensation , acidic workup , and recrystallization .

Reaction Mechanism and Conditions

The reaction initiates with the formation of a diketone intermediate via nucleophilic attack of m-diethylaminophenol on methyl acetoacetate. Lewis acids facilitate cyclization by polarizing carbonyl groups, leading to coumarin ring formation. Optimal conditions require:

-

Molar ratio : 1:1.6 (m-diethylaminophenol : methyl acetoacetate) to ensure excess diketone for complete cyclization .

-

Temperature : 180°C under reflux for 2–5 hours, with longer durations favoring higher yields but risking side reactions .

-

Catalysts : A dual catalyst system of ZnCl₂ and SnCl₂ (exact ratios unspecified) enhances reaction kinetics compared to single catalysts .

Post-reaction, the crude product is treated with 12% dilute sulfuric acid to precipitate impurities, yielding a purple crystalline intermediate. Drying at 30–50°C prevents decomposition of heat-sensitive byproducts .

Recrystallization and Purification

The crude product undergoes sequential recrystallization to achieve laser-grade purity:

-

Ethanol recrystallization (2–5 cycles) : Removes polar impurities and unreacted starting materials.

-

Sherwood oil recrystallization (2–5 cycles) : Eliminates non-polar contaminants, producing white needle-shaped crystals with >99% purity .

Table 1 : Optimization of Recrystallization Steps (Patent CN101712810A)

| Parameter | Example 1 | Example 2 | Example 3 |

|---|---|---|---|

| Reaction Time (h) | 2 | 5 | 3 |

| Ethanol Recrystallizations | 2 | 5 | 3 |

| Sherwood Oil Recrystallizations | 2 | 5 | 3 |

| Final Purity | 98.5% | 99.2% | 98.9% |

This method achieves yields of 70–85%, with purity directly correlated to recrystallization frequency .

Pechmann Condensation for Structural Precision

An alternative synthesis route employs the Pechmann condensation, leveraging 3-dimethylaminophenol and ethyl 2-acetamido-3-oxobutyrate to form the coumarin core . Unlike traditional methods, this approach avoids isomer separation and simplifies purification.

Reaction Dynamics

The Pechmann reaction proceeds under acidic conditions (concentrated H₂SO₄ or HCl), where the phenolic component attacks the β-ketoester to form a chromone intermediate. Subsequent cyclodehydration yields the coumarin skeleton. Key advantages include:

-

Reduced byproducts : Acetamide groups direct regioselectivity, minimizing off-target cyclization .

-

Moderate yields : 45–60% due to competing hydrolysis of the β-ketoester .

Post-Synthetic Modifications

The 3-acetamidocoumarin intermediate undergoes hydrolysis with aqueous NaOH to release the free amine, which is then reacted with maleic anhydride to introduce the maleimide group for thiol-reactive applications .

Solid-State Structural Considerations

Recent studies highlight the role of supramolecular interactions in determining the crystallinity and stability of this compound derivatives . Key findings include:

-

C–H···O hydrogen bonds : Between coumarin carbonyls and ethylamino groups stabilize crystal packing.

-

Antiparallel π-stacking : Diethylamino groups act as spacers, enabling face-to-face stacking of coumarin cores without steric clashes .

These interactions are critical for ensuring consistent batch-to-batch crystallinity in industrial production.

Industrial-Scale Challenges and Solutions

Catalyst Recovery and Reuse

ZnCl₂ and SnCl₂ are hygroscopic and difficult to recover. Proposed solutions include:

-

Immobilized catalysts : Silica-supported SnCl₂ systems reduce metal leaching .

-

Solvent recycling : Ethanol and sherwood oil are distilled and reused, cutting costs by 20–30% .

Comparative Analysis of Synthesis Routes

Table 2 : Method Comparison for this compound Synthesis

化学反应分析

Types of Reactions: 7-Diethylamino-4-methylcoumarin undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by common oxidizing agents.

Reduction: Reduction reactions typically involve reagents like sodium borohydride.

Substitution: Substitution reactions often occur at the amino group or the coumarin ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or potassium permanganate.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents or alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various alkylated or halogenated coumarins .

科学研究应用

Overview

DEAM is extensively used in fluorescence microscopy due to its strong fluorescent properties. It serves as a vital marker for various biological applications, including cellular imaging and biomolecular interactions.

Case Study: Cellular Imaging

In a study examining the use of DEAM in cellular imaging, researchers employed it to visualize cellular structures and dynamics. The compound's fluorescence allowed for high-resolution imaging, facilitating the observation of cellular processes in real-time .

Table 2: Applications of this compound in Fluorescence Microscopy

| Application | Description |

|---|---|

| Live-cell Imaging | Enables real-time observation of cellular processes |

| Immunofluorescence | Used as a secondary antibody label |

| Flow Cytometry | Assists in analyzing cell populations |

Forensic Science

Overview

In forensic science, DEAM is employed for developing latent fingerprints. Its ability to fluoresce under specific lighting conditions aids in visualizing prints that are otherwise invisible.

Case Study: Fingerprint Development

Research has demonstrated the effectiveness of DEAM in enhancing fingerprint visibility on various surfaces. By applying DEAM-based solutions to fingerprint residues, forensic scientists can obtain clearer prints for analysis .

Table 3: Use of this compound in Forensics

| Technique | Description |

|---|---|

| Latent Print Development | Enhances visibility of fingerprints on surfaces |

| Chemical Analysis | Assists in identifying chemical compositions |

| Imaging Techniques | Improves the quality of fingerprint images |

作用机制

The mechanism of action of 7-Diethylamino-4-methylcoumarin primarily involves its ability to absorb light and re-emit it at a different wavelength. This property is due to the compound’s bichromophoric structure, which allows for efficient energy transfer and fluorescence. The molecular targets and pathways involved include interactions with various biological molecules, leading to fluorescence that can be detected and measured .

相似化合物的比较

DMC vs. POPOP (1,4-Bis[5-phenyl-2-oxazolyl]benzene)

POPOP, a conventional secondary solute in scintillators, shares DMC’s role in wavelength shifting but differs critically in physicochemical and performance metrics (Table 1):

Key Advantages of DMC :

- Enhanced Solubility : Enables homogeneous scintillator formulations without precipitation .

- Superior Light Yield : Narrow emission aligns better with photomultiplier tubes (PMTs), improving detection efficiency .

- Reduced Self-Absorption : Larger Stokes shift minimizes energy loss, critical for high-sensitivity applications .

DMC vs. Other Coumarin Derivatives

7-Amino-4-methylcoumarin

While structurally similar, 7-amino-4-methylcoumarin lacks the diethylamino group, reducing its Stokes shift (≤50 nm) and solvent compatibility .

7-Hydroxy-4-methylcoumarin Derivatives

Coumarin Maleimide Derivatives

CPM (7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin) is a thiol-reactive probe for studying protein conformations . Unlike DMC, CPM’s fluorescence depends on covalent bonding to cysteine residues, restricting its use to biochemical assays.

DMC vs. Primary Solutes (PPO)

PPO (2,5-diphenyloxazole), a primary solute, absorbs ionizing radiation and emits UV light (300–350 nm). DMC complements PPO by shifting this emission to visible wavelengths (400–450 nm), enhancing PMT compatibility. PPO alone cannot achieve efficient wavelength conversion, necessitating secondary solutes like DMC .

生物活性

7-Diethylamino-4-methylcoumarin (DEMC) is a synthetic compound belonging to the coumarin family, recognized for its significant biological activities and applications in various fields, particularly in fluorescence microscopy and potential therapeutic areas. This article provides a comprehensive overview of the biological activity of DEMC, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and features a diethylamino group that enhances its fluorescence properties. The compound exhibits bright blue-white fluorescence in dilute solutions, making it suitable for applications in biological imaging and as a fluorescent probe for biomolecules .

Anticancer Properties

Recent studies have highlighted the anticancer potential of DEMC derivatives. For instance, a study focused on a related compound, 7-diethylamino-4-chloromethyl coumarin (7D4C), demonstrated its ability to induce apoptosis in cancer cells. The research utilized human epithelial adenocarcinoma (LoVo) cell lines to assess cytotoxicity and genotoxicity. Key findings included:

- Apoptosis Induction : 7D4C was shown to reduce mitochondrial membrane potential (MMP) and trigger DNA damage through increased levels of intracellular reactive oxygen species (iROS).

- Molecular Docking : The compound exhibited strong binding affinity to the p53 protein, suggesting its role as a modulator of p53 activity, which is crucial in cancer biology .

Fluorescent Probes in Biological Imaging

DEMC's fluorescence properties have made it a valuable tool in biological research. It is utilized for labeling biomolecules, allowing researchers to visualize cellular processes under fluorescence microscopy. The ability to track biomolecules enhances our understanding of various biological phenomena .

Case Study 1: Synthesis and Characterization

A detailed study on the synthesis of this compound involved solid-state structural characterization and analysis of its supramolecular interactions. The research revealed that:

- The diethylamino group contributes significantly to the compound's solubility and structural flexibility.

- The compound exhibited distinct π-stacking modes due to directional C–H⋯O interactions, which play a critical role in its aggregation behavior .

Case Study 2: Photodynamic Therapy Applications

The potential application of DEMC in photodynamic therapy (PDT) has been explored due to its ability to generate reactive oxygen species upon light activation. This characteristic makes it a candidate for selective destruction of cancer cells when combined with light exposure, enhancing therapeutic efficacy while minimizing damage to surrounding healthy tissues .

Research Findings Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

常见问题

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing DMC’s photophysical properties?

DMC’s photophysical properties (absorption/emission spectra, quantum yield, Stokes shift) are typically analyzed using:

- Absorption/Transmission Spectroscopy : TECAN Microplate Reader (Infinite 200 PRO) for UV-Vis absorption .

- Fluorescence Spectroscopy : HORIBA Fluorolog3 with time-correlated single-photon counting (TCSPC) to measure decay kinetics and quantum efficiency .

- Raman Spectroscopy : Nanophoton RAMANtouch (532 nm excitation) to study molecular energy transitions .

Key findings: DMC exhibits a large Stokes shift (~100 nm), high quantum yield (≥80% in toluene), and absorption-emission overlap with PPO, enabling Förster resonance energy transfer (FRET) in scintillators .

Q. What are DMC’s solubility characteristics in common solvents, and how do they influence experimental design?

DMC dissolves readily in toluene (≥10 mg/mL), DMSO , and DMF , unlike traditional scintillator solutes like POPOP, which has poor solubility . This allows homogeneous scintillator formulations without precipitation. Methodological note : For liquid scintillators, dissolve DMC in toluene with primary solute PPO (0.1 wt%), stir ≥2 hrs at RT, and filter to remove undissolved impurities .

Q. What safety precautions are critical when handling DMC?

- Light Sensitivity : Store in amber vials at RT; degradation under UV/visible light alters fluorescence properties .

- Hazard Mitigation : Use PPE (gloves, goggles) due to skin/eye irritation risks (H315-H319-H335) .

- Waste Disposal : Neutralize acidic residues (DMC’s amine group reacts exothermically with acids) .

Advanced Research Questions

Q. How does DMC compare to POPOP as a secondary solute in liquid scintillators?

Q. How is DMC concentration optimized in radiation detection applications?

- Titration Protocol : Prepare scintillators with PPO (0.1 wt%) and DMC (0.02–0.1 wt%). Measure light yield and FOM using a neutron/gamma source (e.g., Am-Be).

- Optimal Concentration : 0.08 wt% DMC maximizes FRET efficiency with PPO while minimizing self-absorption .

- Validation : Compare pulse shape discrimination (PSD) against commercial scintillators (e.g., BC501A) using a PMT-coupled readout system .

Q. What mechanisms explain DMC’s dual-band laser emission in solution?

DMC exhibits dual fluorescence due to excited-state intramolecular proton transfer (ESIPT) and hydrogen-bonding interactions with hydroxylic solvents (e.g., ethanol):

- Method : Time-resolved fluorescence spectroscopy (picosecond lasers) to track emission decay pathways .

- Key Data : Dual peaks at 450 nm (enol form) and 550 nm (keto form) with solvent-dependent intensity ratios .

Q. How is DMC used in mitochondrial-targeted cancer therapy studies?

- Experimental Design : Compare TPP-tagged DMC derivatives (e.g., TP421) with non-tagged DMC to assess mitochondrial localization .

- Assays :

Table 1. Key Photophysical Properties of DMC

| Parameter | Value | Method/Source |

|---|---|---|

| Absorption λmax | 360–380 nm | TECAN Microplate Reader |

| Emission λmax | 460–480 nm | Fluorolog3 |

| Fluorescence Lifetime | 4.2 ns (toluene) | TCSPC |

| Quantum Yield | 0.82 (toluene) | Integrated sphere |

Table 2. DMC vs. Commercial Scintillators

| Scintillator | FOM | Light Yield (photons/MeV) |

|---|---|---|

| DMC-Based (0.08 wt%) | 1.42 | 8,200 |

| BC501A | 1.20 | 7,500 |

| Data sourced from neutron/gamma tests using Cf-252 . |

属性

IUPAC Name |

7-(diethylamino)-4-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c1-4-15(5-2)11-6-7-12-10(3)8-14(16)17-13(12)9-11/h6-9H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFYCEAFSNDLKSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C(=CC(=O)O2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 | |

| Record name | 7-DIETHYLAMINO-4-METHYLCOUMARIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20180 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9025035 | |

| Record name | 7-Diethylamino-4-methylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

7-diethylamino-4-methylcoumarin is a light tan grains. Gives bright blue-white fluorescence in very dilute solutions. (NTP, 1992), Dry Powder, Light-tan solid; [HSDB] Solution has bright blue-white fluorescence if very dilute; [CAMEO] Pale yellow crystalline powder; [Alfa Aesar MSDS] | |

| Record name | 7-DIETHYLAMINO-4-METHYLCOUMARIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20180 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2H-1-Benzopyran-2-one, 7-(diethylamino)-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 7-Diethylamino-4-methylcoumarin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3353 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Slightly soluble in hot solvent (NTP, 1992), SLIGHTLY SOL IN HOT WATER; SOL IN ALC, ETHER, ACETONE, ORDINARY ORGANIC SOLVENTS, SOL IN AQ ACID SOLN, RESINS, VARNISHES, VINYLS; SLIGHTLY SOL IN ALIPHATIC HYDROCARBONS | |

| Record name | 7-DIETHYLAMINO-4-METHYLCOUMARIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20180 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 7-DIETHYLAMINO-4-METHYLCOUMARIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4244 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

CRYSTALS FROM ALCOHOL & BENZENE-PETROLEUM ETHER, GRANULAR; LIGHT-TAN COLOR | |

CAS No. |

91-44-1 | |

| Record name | 7-DIETHYLAMINO-4-METHYLCOUMARIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20180 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Coumarin 1 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91-44-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Diethylamino-4-methylcoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091441 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coumarin 1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61830 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-1-Benzopyran-2-one, 7-(diethylamino)-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 7-Diethylamino-4-methylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-(diethylamino)-4-methyl-2-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.881 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYLAMINOMETHYLCOUMARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1SFJ7F6R2C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 7-DIETHYLAMINO-4-METHYLCOUMARIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4244 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

154 to 162 °F (NTP, 1992), 89 °C | |

| Record name | 7-DIETHYLAMINO-4-METHYLCOUMARIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20180 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 7-DIETHYLAMINO-4-METHYLCOUMARIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4244 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。